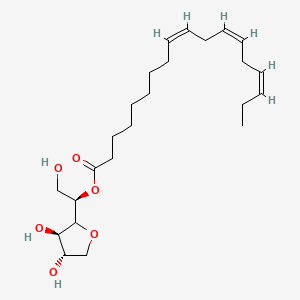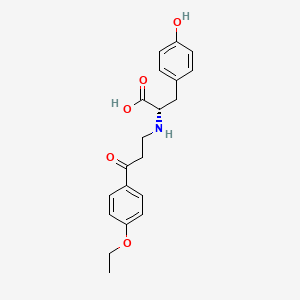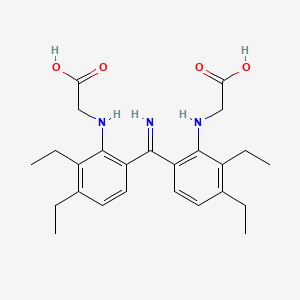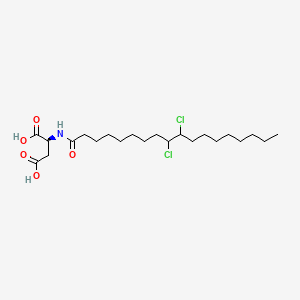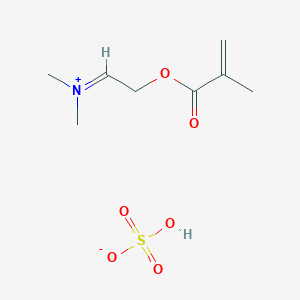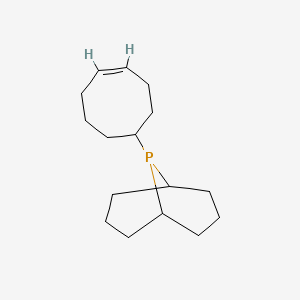
9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Cyclooctenyl)-9-phosphabicyclo(331)nonane is a unique organophosphorus compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane typically involves the reaction of cyclooctene with a phosphabicyclo(3.3.1)nonane derivative under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Aplicaciones Científicas De Investigación
9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane exerts its effects involves its interaction with molecular targets such as metal ions in catalytic processes. The phosphine group acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Borabicyclo(3.3.1)nonane (9-BBN)
- Disiamylborane
- Dicyclohexylborane
Comparison
Compared to these similar compounds, 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane is unique due to its phosphine functionality, which imparts different reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where traditional boranes may not be as effective .
Propiedades
Número CAS |
84696-77-5 |
|---|---|
Fórmula molecular |
C16H27P |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
9-[(4Z)-cyclooct-4-en-1-yl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H27P/c1-2-4-8-14(9-5-3-1)17-15-10-6-11-16(17)13-7-12-15/h1-2,14-16H,3-13H2/b2-1- |
Clave InChI |
TZKKHWADVUYAHG-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCC(C1)P2C3CCCC2CCC3 |
SMILES canónico |
C1CC=CCCC(C1)P2C3CCCC2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


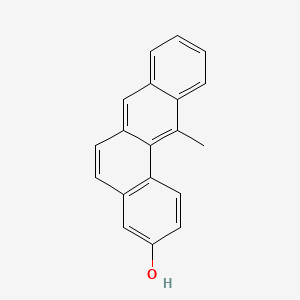
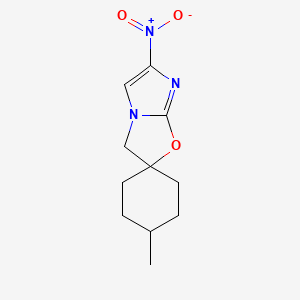
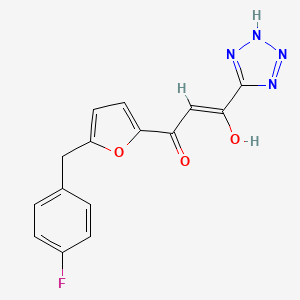

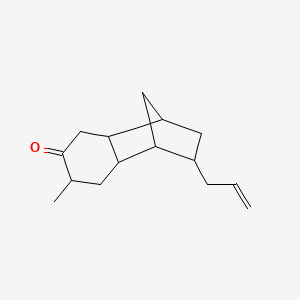
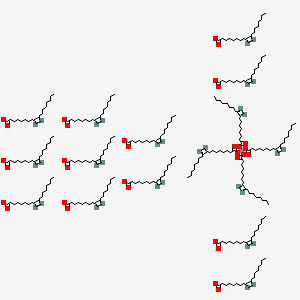
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)
